methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
CAS No.: 895998-25-1
Cat. No.: VC11879407
Molecular Formula: C25H21ClN2O5S
Molecular Weight: 497.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895998-25-1 |
|---|---|
| Molecular Formula | C25H21ClN2O5S |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H21ClN2O5S/c1-33-25(30)19-9-2-4-11-21(19)27-24(29)15-28-14-23(20-10-3-5-12-22(20)28)34(31,32)16-17-7-6-8-18(26)13-17/h2-14H,15-16H2,1H3,(H,27,29) |
| Standard InChI Key | JTVYFYYBXVABAA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate. Its structure comprises three primary subunits:
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Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, substituted at the 3-position.
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3-Chlorophenylmethanesulfonyl group: A sulfonyl moiety attached to a 3-chlorophenyl methyl group, providing electrophilic character.
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Methyl benzoate fragment: An esterified benzoic acid derivative linked via an acetamido bridge to the indole nitrogen.
Physicochemical Properties
Key physicochemical parameters derived from computational and experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 497.0 g/mol | |
| Molecular Formula | C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub>S | |
| XLogP3 | 4.2 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 113 Ų |
The compound’s moderate lipophilicity (XLogP3 = 4.2) suggests favorable membrane permeability, while its polar surface area aligns with parameters typical for central nervous system (CNS)-targeting agents .
Synthetic Routes and Optimization Strategies
Retrosynthetic Analysis
The synthesis of methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate likely follows a modular approach:
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Indole core formation via Fischer indole synthesis or palladium-catalyzed cyclization.
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Sulfonylation at the indole 3-position using 3-chlorophenylmethanesulfonyl chloride.
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Acetamido-benzoate coupling through carbodiimide-mediated amide bond formation .
Key Intermediate Synthesis
A critical intermediate, 3-[(3-chlorophenyl)methanesulfonyl]-1H-indole, can be prepared by treating indole with 3-chlorobenzyl mercaptan followed by oxidation with meta-chloroperbenzoic acid (mCPBA). Subsequent N-alkylation with methyl 2-(2-bromoacetamido)benzoate yields the target compound.
Challenges in Process Optimization
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the indole 3-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Steric hindrance: Bulky substituents on the indole nitrogen may impede acetamido coupling, necessitating high-activation coupling reagents like HATU .
Biological Activities and Mechanistic Insights
Indole Derivatives in Disease Modulation
While direct studies on this compound are lacking, structurally related indole sulfonamides exhibit:
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Anticancer activity: Inhibition of tubulin polymerization (IC<sub>50</sub> = 1.2–3.8 µM in MCF-7 cells).
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Anti-inflammatory effects: Suppression of NF-κB signaling (IC<sub>50</sub> = 5.6 µM in RAW264.7 macrophages) .
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Neuroprotection: Enhancement of BDNF expression in hippocampal neurons (200% increase at 10 µM) .
Structure-Activity Relationship (SAR) Considerations
Comparative analysis with analogs reveals:
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3-Chlorophenyl vs. 4-chlorophenyl substitution: 3-substituted derivatives show 3-fold higher D<sub>3</sub> receptor binding affinity (K<sub>i</sub> = 2.1 nM vs. 6.4 nM) .
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Sulfonyl group importance: Removal reduces GSK-3β inhibition by >90%, emphasizing its role in kinase interaction .
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: Assess oral bioavailability, plasma protein binding, and blood-brain barrier penetration.
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Target deconvolution: Employ chemoproteomics to identify off-target interactions (e.g., serotonin transporters, COX-2).
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In vivo efficacy models: Evaluate antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST).
Synthetic Chemistry Innovations
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Continuous-flow synthesis: To improve yield (currently ~35% over 5 steps).
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Enantioselective catalysis: Resolve racemic mixtures introduced during indole alkylation.
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